Product packaging for Rhodium hydroxide(Cat. No.:CAS No. 21656-02-0)

Rhodium hydroxide

Cat. No.: B1581071
CAS No.: 21656-02-0
M. Wt: 153.928 g/mol
InChI Key: KTEDZFORYFITAF-UHFFFAOYSA-K
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Description

Rhodium Hydroxide, with the molecular formula Rh(OH)3 and CAS number 21656-02-0, is an inorganic compound appearing as a yellow to dark yellow powder . It is characterized by its insolubility in water and a molecular weight of 153.93 g/mol . This compound is valued in research primarily for its role as a precursor in catalysis and materials science. Rhodium-based complexes are highly effective catalysts in key organic transformations. Notably, certain rhodium complexes demonstrate exceptional activity and selectivity in hydrosilylation reactions, a fundamental process for forming silicon-carbon bonds, sometimes outperforming traditional platinum catalysts by producing fewer side-products . Furthermore, this compound serves as a critical starting material for synthesizing other rhodium compounds, including rhodium(III) oxide (Rh2O3), which has applications in electrochromic devices and as a transparent conductive film . It is also used in the formation of complex inorganic structures such as rhodium(III) hydrogarnets and molybdate hydroxides, which are of interest in advanced materials research . Researchers utilize this high-purity compound (typically ≥99.95%) to develop new catalytic systems and functional materials . As a note, this product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O3Rh B1581071 Rhodium hydroxide CAS No. 21656-02-0

Properties

IUPAC Name

rhodium(3+);trihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O.Rh/h3*1H2;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEDZFORYFITAF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944256
Record name Rhodium(III) hydroxide
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Molecular Weight

153.928 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21656-02-0
Record name Rhodium hydroxide (Rh(OH)3)
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Record name Rhodium hydroxide (Rh(OH)3)
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Record name Rhodium hydroxide (Rh(OH)3)
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Structural Elucidation and Crystallography of Rhodium Hydroxide Compounds

Influence of Synthesis Conditions on Crystalline Order and Morphology

The crystalline order and morphology of rhodium hydroxide (B78521) compounds are significantly influenced by the conditions under which they are synthesized. Key parameters such as temperature, pH, precursor selection, and the use of structure-directing agents or mineralizers play a crucial role in determining the final product's characteristics, from amorphous to highly crystalline structures with diverse morphologies.

A fundamental method for synthesizing rhodium (III) hydroxide is through the alkaline precipitation of rhodium (III) salts, such as rhodium trichloride (B1173362) (RhCl₃), using a base like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). The resulting product's nature is highly dependent on the reaction environment.

Effect of Temperature:

Temperature is a critical factor in controlling the crystallinity of rhodium hydroxide. Syntheses performed at room temperature typically yield amorphous or poorly crystalline rhodium hydrous oxide. researchgate.net In contrast, hydrothermal synthesis, which is carried out at elevated temperatures (e.g., 120–200°C) in a sealed vessel, promotes the formation of well-defined crystalline phases. researchgate.netsci-hub.se For instance, the rhodium(III) hydrogarnets Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂ are synthesized under hydrothermal conditions at 200°C. researchgate.net The increased temperature enhances the dissolution and reprecipitation kinetics, facilitating the growth of ordered crystal lattices. sci-hub.se

The thermal treatment of amorphous rhodium hydrous oxide precursors also demonstrates the influence of temperature on the crystalline phase. Calcination of these amorphous precursors at different temperatures and atmospheres can lead to various rhodium oxides. For example, heating in an argon atmosphere can cause partial autoreduction to rhodium metal, while heating in air at 500°C can produce a mixture of α-Rh₂O₃ and RhO₂. researchgate.net Further heating to 650°C in air can result in single-phase α-Rh₂O₃. researchgate.net

Effect of pH:

The pH of the reaction medium is another crucial variable. A higher pH, typically above 10, favors the complete precipitation of Rh(OH)₃. However, very high pH levels can also lead to the formation of colloidal aggregates, which may hinder the development of well-defined crystalline structures. The careful control of pH is therefore essential. For example, the precipitation of this compound from a rhodium chloride solution is often carried out at a pH of approximately 8.0 to 10.0 to ensure formation of the desired precipitate while avoiding its redissolution in excess alkali.

Studies on other metal hydroxides, such as nickel hydroxide, have shown that varying the precipitation pH directly impacts the crystallite size and degree of crystallinity. iosrjournals.org A similar principle applies to this compound, where pH control is vital for achieving desired structural characteristics.

Effect of Precursor and Additives:

The choice of the rhodium salt precursor and the presence of other ions or molecules in the synthesis solution can significantly affect the final product. The use of chloride versus nitrate (B79036) precursors can influence nucleation rates and the purity profile of the resulting this compound, for instance, by leaving residual chloride ions.

The introduction of other metal cations can lead to the formation of complex, mixed-metal rhodium hydroxides. For example, the synthesis of Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂ involves the reaction of RhCl₃·3H₂O with Ca(OH)₂ or Sr(OH)₂, respectively, in a concentrated NaOH or KOH solution under hydrothermal conditions. researchgate.net The use of BaO₂ as a reagent under hydroflux conditions (excess NaOH) can lead to the formation of single crystals of a new complex hydroxide, BaNaRh(OH)₆. researchgate.net

The morphology of the resulting particles can also be tailored by the synthesis conditions. Hydrothermal methods are known for their ability to produce particles with controlled size and morphology, ranging from cubes to rods. sci-hub.se While specific morphological studies on pure Rh(OH)₃ are less common, research on related rhodium-containing compounds demonstrates this principle. For instance, in the synthesis of Rh-doped SrTiO₃, the choice of the titanium precursor was found to have a significant effect on the morphology of the final product. mdpi.com

The table below summarizes the influence of various synthesis parameters on the crystalline order and morphology of this compound and related compounds based on research findings.

Synthesis ParameterConditionEffect on Crystalline Order & MorphologyReference
Temperature Room TemperatureTypically yields amorphous or poorly crystalline structures. researchgate.net
Hydrothermal (120-200°C)Promotes the formation of crystalline phases. researchgate.net
Calcination (500°C, air)Can lead to the formation of crystalline α-Rh₂O₃ and RhO₂ from amorphous precursors. researchgate.net
Calcination (650°C, air)Can result in single-phase crystalline α-Rh₂O₃. researchgate.net
pH High pH (>10)Favors complete precipitation of Rh(OH)₃ but risks colloidal aggregation.
Controlled pH (8.0-10.0)Allows for precipitation while avoiding redissolution in excess alkali.
Precursor/Additives Chloride vs. Nitrate precursorAffects nucleation rates and potential for impurities.
Presence of Ca(OH)₂ or Sr(OH)₂Leads to the formation of crystalline hydrogarnets like Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂. researchgate.net
Use of BaO₂ and NaOH fluxResults in the formation of single crystals of complex hydroxides like BaNaRh(OH)₆. researchgate.net

Reactivity and Reaction Mechanisms Involving Rhodium Hydroxide

Acid-Base Reactivity and Amphoteric Behavior

Rhodium(III) hydroxide (B78521), Rh(OH)₃, is recognized for its amphoteric nature, meaning it can react as both a base and an acid depending on the chemical environment. libretexts.org This behavior is a distinguishing feature compared to more strictly basic hydroxides of alkali metals. The amphoterism of Rh(OH)₃ is influenced by the oxidation state of the rhodium ion and its position in the periodic table, which imparts intermediate acidic and basic characteristics. libretexts.org

In the presence of strong acids, rhodium(III) hydroxide acts as a base and dissolves to form various rhodium(III) complexes. For instance, it readily reacts with hydrochloric acid (HCl) to form chlororhodic acid. The dissolution process involves the protonation of the hydroxide ligands, which are subsequently replaced by the conjugate base of the acid.

With nitric acid, Rh(OH)₃ dissolves to form rhodium(III) nitrate (B79036) solutions. researchgate.net Studies have shown that in concentrated nitric acid, a series of nitrato complexes, [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (where n can be 1-4), are formed as water ligands are substituted by nitrate ions. researchgate.net Similarly, dissolution in perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) is possible after precipitating Rh(OH)₃, which serves as a precursor for halogenide-free rhodium solutions. dtic.mil

The formation of these complexes is crucial for various applications, including the synthesis of other rhodium compounds and the preparation of catalysts. samaterials.com The reaction with strong acids can be represented by the following general equation:

Rh(OH)₃(s) + 3H⁺(aq) → [Rh(H₂O)₃]³⁺(aq) (Simplified representation, further complexation with acid anions occurs)

The resulting aqueous rhodium ions can then participate in further complexation reactions, for example, with excess chloride ions to form species like [RhCl₆]³⁻. researchgate.net

In strongly alkaline environments, rhodium(III) hydroxide exhibits its acidic character by dissolving to form hydroxo complexes. dtic.milnih.gov For example, at a pH of around 13, it can form soluble species such as [Rh(OH)₆]³⁻. nih.govresearchgate.net This property is utilized in separation processes, where adjusting the pH allows for the selective dissolution of rhodium. nih.gov

In alkaline solutions, particularly at elevated temperatures, rhodium(III) hydroxo complexes can undergo polycondensation. researchgate.netrsc.org This process involves the formation of oligomeric species with bridging hydroxide (μ-OH) ligands. researchgate.net Characterization of these mixtures has identified various polynuclear complexes, including: researchgate.netrsc.org

[Rh₂(μ-OH)₂(H₂O)₈]⁴⁺

[Rh₃(μ-OH)₄(H₂O)₁₀]⁵⁺

[Rh₄(μ-OH)₆(H₂O)₁₂]⁶⁺

These polycondensation reactions are significant as they can lead to the formation of insoluble rhodium(III) hydroxides at pH values between 5 and 10, affecting the stability of rhodium solutions. researchgate.net

Ligand Exchange and Coordination Sphere Dynamics

The coordination sphere of rhodium in its hydroxide and derived complexes is dynamic, allowing for a variety of ligand exchange reactions. This reactivity is central to the synthesis of many organometallic and coordination compounds of rhodium.

Rhodium(III) complexes, often generated from rhodium hydroxide precursors, readily undergo ligand substitution reactions with a wide array of both organic and inorganic ligands. The lability of ligands, such as water in aquo complexes, facilitates their replacement by other donor molecules.

Examples of such reactions include the interaction with soft Lewis bases like tertiary phosphines and thioethers. wikipedia.org For instance, ethanolic solutions of hydrated rhodium trichloride (B1173362), which can be considered a product of Rh(OH)₃ dissolution in HCl, react with diethyl sulfide (B99878) to form RhCl₃(S(C₂H₅)₂)₃. wikipedia.org Similarly, reactions with triphenylphosphine (B44618) can lead to the formation of important catalytic species like Wilkinson's catalyst, [RhCl(PPh₃)₃], often involving a reduction of the rhodium center. wikipedia.org

The interaction with N-donor reagents, such as pyridine, can also lead to ligand exchange. rsc.org These substitution reactions are fundamental to tuning the electronic and steric properties of rhodium complexes for specific catalytic applications. rsc.org

Rhodium(III) hydroxide is a key starting material for the synthesis of important polynuclear rhodium carboxylate complexes. samaterials.com

Trinuclear Rhodium(III) Acetate (B1210297):

A common method for synthesizing trinuclear rhodium(III) acetate involves a two-step process starting from a rhodium(III) salt. google.compatsnap.com

Formation of this compound: Hydrated rhodium trichloride is treated with a base, such as sodium bicarbonate, to precipitate yellow this compound. google.com

Reaction with Acetic Acid: The isolated this compound solid is then reacted with glacial acetic acid at elevated temperatures (e.g., 80-100°C). google.compatsnap.com This reaction yields the trinuclear rhodium(III) acetate product, which has a structure with a μ₃-oxo bridge connecting three rhodium atoms. google.compatsnap.com

This method is advantageous due to its high yield (>90%) and the high purity (>99.0%) of the resulting product. google.compatsnap.com

Rhodium(II) Trifluoroacetate (B77799) Dimer:

Rhodium(III) hydroxide also serves as an intermediate in the synthesis of the dimeric rhodium(II) trifluoroacetate. The synthesis involves:

Preparation of Rh(OH)₃: this compound is precipitated from a rhodium(III) trichloride solution.

Formation of Rhodium(II) Acetate Intermediate: The Rh(OH)₃ is reacted with glacial acetic acid, often in the presence of a reducing agent like formic acid or formaldehyde, to form a blue-green rhodium(II) acetate intermediate.

Ligand Exchange: The acetate intermediate is then treated with trifluoroacetic acid and trifluoroacetic anhydride (B1165640) to replace the acetate ligands with trifluoroacetate ligands, yielding the final Rh₂(O₂CCF₃)₄ dimer.

This process highlights the utility of Rh(OH)₃ as a versatile precursor for accessing different oxidation states and coordination geometries of rhodium.

Redox Behavior and Oxidation State Transitions of Rhodium in Hydroxide Systems

The predominant oxidation state of rhodium in this compound is +3. This Rh(III) state, with a d⁶ electron configuration, is generally stable in aqueous environments and favors an octahedral coordination geometry. However, rhodium can exhibit other oxidation states, and transitions between them are possible under certain conditions.

While Rh(OH)₃ itself is stable, the rhodium center can be reduced or oxidized in subsequent reactions. For example, the synthesis of Wilkinson's catalyst from rhodium trichloride (derived from Rh(OH)₃) in boiling ethanol (B145695) involves the reduction of Rh(III) to Rh(I). wikipedia.org Similarly, the formation of rhodium(II) acetate from Rh(OH)₃ requires a reducing agent.

The redox potential of rhodium complexes is influenced by the nature of the coordinating ligands. The ease of reduction or oxidation can be tuned by ligand substitution. researchgate.net In the context of catalysis, the ability of rhodium to cycle between different oxidation states (e.g., Rh(I)/Rh(III) or Rh(II)/Rh(III)) is often central to its catalytic activity. epfl.chacs.org For instance, the catalytic activity of rhodium in combustion reactions is strongly dependent on its oxidation state, with metallic (Rh(0)) rhodium often being more active than rhodium oxide (Rh₂O₃). epfl.ch

Binuclear and trinuclear oxo-bridged rhodium(III) carboxylate complexes, which can be synthesized from this compound, exhibit their own distinct redox properties. researchgate.net Electrochemical studies have shown that these clusters can undergo oxidation and reduction, leading to species with different formal oxidation states on the rhodium centers. researchgate.net

Thermally Induced Decomposition to Rhodium Oxides (e.g., Rh₂O₃, RhO₂)

The thermal treatment of this compound, often in its hydrated form (amorphous rhodium hydrous oxide), leads to its decomposition and the formation of various rhodium oxides. The specific oxide phases produced are highly dependent on factors such as the temperature, atmosphere, and the history of the precursor material, including aging time and precipitation method. researchgate.net

Generally, heating rhodium(III) hydroxide in air initiates a series of transformations. Initially, dehydration occurs, followed by decomposition. A common pathway involves the oxidation of Rh(III) to Rh(IV), forming rhodium dioxide (RhO₂), at temperatures around 250-300°C. publish.csiro.au Upon further heating to higher temperatures, RhO₂ decomposes to the more stable rhodium(III) oxide (Rh₂O₃). researchgate.netpublish.csiro.au

The crystalline form of Rh₂O₃ can also vary with temperature. The hexagonal α-Rh₂O₃ form is typically observed at intermediate temperatures (e.g., 500-600°C). researchgate.net At even higher temperatures, around 900-1000°C, the orthorhombic β-Rh₂O₃ phase can crystallize. researchgate.net The presence of certain precipitating agents, like urotropine, can lead to the formation of nanocrystalline rhodium metal at relatively low temperatures (e.g., 300°C) before the formation of oxide phases at higher temperatures. researchgate.netresearchgate.net

The decomposition pathway can also be influenced by the atmosphere. Heating in an inert atmosphere, such as argon, can lead to the partial autoreduction of rhodium to its metallic state. researchgate.net The thermal decomposition of complex alkaline-earth rhodium hydroxides, like Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂, also proceeds through distinct pathways to yield complex oxides such as CaRh₂O₄ and Sr₆Rh₅O₁₅, respectively. researchgate.netnih.govacs.org

The table below outlines the products of thermal decomposition of this compound under different conditions.

PrecursorAtmosphereTemperature (°C)Products
Amorphous rhodium hydrous oxideAir250-300RhO₂ publish.csiro.au
Amorphous rhodium hydrous oxideAir400α-Rh₂O₃ and RhO₂ (from precursor aged for 1 day) researchgate.net
Amorphous rhodium hydrous oxideAir500-600α-Rh₂O₃ researchgate.net
Amorphous rhodium hydrous oxideAir900α-Rh₂O₃ and β-Rh₂O₃ researchgate.net
Amorphous rhodium hydrous oxide (with urotropine)Air300Nanocrystalline Rh metal researchgate.netresearchgate.net
Amorphous rhodium hydrous oxideArgon500α-Rh₂O₃, RhO₂, and partial reduction to Rh metal researchgate.net
Ca₃Rh₂(OH)₁₂Air> 650CaRh₂O₄ and CaO researchgate.netacs.org
Sr₃Rh₂(OH)₁₂Air-Sr₆Rh₅O₁₅ (mixed-valent Rh³⁺/⁴⁺) researchgate.netacs.org

Hydrolysis and Condensation Mechanisms in Aqueous Rhodium(III) Systems

The aqueous chemistry of rhodium(III) is characterized by complex hydrolysis and condensation reactions. slu.se Hydrolysis is a reaction where a water molecule is split, often resulting in the coordination of a hydroxide ion to the metal center. ebsco.com Condensation involves the joining of two or more molecules, typically with the elimination of a smaller molecule like water, to form larger, often polynuclear, species. ebsco.com

In aqueous solutions, the rhodium(III) ion exists as the hydrated aqua ion, [Rh(H₂O)₆]³⁺. lboro.ac.uk This species is acidic and undergoes hydrolysis to form various aqua-hydroxo complexes. The extent of hydrolysis is pH-dependent, with the formation of species like [Rh(H₂O)₅(OH)]²⁺ and further deprotonated complexes as the pH increases. researchgate.net

As the concentration of hydrolyzed species increases, condensation reactions occur, leading to the formation of polynuclear rhodium(III) hydroxo complexes. researchgate.net These can include dimers, trimers, and larger oligomers. For example, a well-characterized dimeric species is [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, which features two rhodium centers bridged by two hydroxide groups. publish.csiro.au A trimeric species, [Rh₃(μ-OH)₄(H₂O)₁₀]⁵⁺, has also been identified. publish.csiro.au

The preparation of "active" rhodium hydroxides often involves the controlled precipitation from solutions containing these monomeric, dimeric, or trimeric aqua ions by the addition of a base. publish.csiro.au The resulting precipitates are essentially the neutral forms of these starting aqua ions, such as Rh(OH)₃(H₂O)₃ from the monomer. publish.csiro.au

The mechanisms for these reactions are complex and can be slow due to the kinetic inertness of Rh(III). slu.se The hydrolysis of rhodium complexes can proceed through mechanisms like the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism, particularly in basic solutions. cdnsciencepub.com In this mechanism, a proton is first removed from a coordinated ligand (like an amine or water) to form a conjugate base, which then undergoes the rate-determining loss of a leaving group.

The table below summarizes the key species and processes in aqueous rhodium(III) systems.

ProcessReactantsProductsKey Features
Hydrolysis[Rh(H₂O)₆]³⁺, H₂O[Rh(H₂O)₅(OH)]²⁺ + H₃O⁺pH-dependent formation of aqua-hydroxo complexes. researchgate.net
CondensationMonomeric aqua-hydroxo Rh(III) speciesDimeric species like [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺Formation of polynuclear complexes via hydroxo bridges. publish.csiro.au
CondensationDimeric and other oligomeric Rh(III) speciesTrimeric species like [Rh₃(μ-OH)₄(H₂O)₁₀]⁵⁺Further polymerization to larger oligomers. publish.csiro.au
Precipitation[Rh(H₂O)₆]³⁺, [Rh₂(μ-OH)₂(H₂O)₈]⁴⁺, etc. + Base"Active" hydroxides like Rh(OH)₃(H₂O)₃Formation of solid this compound from aqueous precursors. publish.csiro.au

Surface Reactivity and Interactions with Adsorbate Species

The surface of this compound and its derivative oxides is highly reactive and plays a crucial role in heterogeneous catalysis. The interaction with various gas-phase molecules (adsorbates) can significantly alter the surface composition and structure, which in turn affects its catalytic activity.

On rhodium oxide surfaces, the adsorption of molecules like carbon monoxide (CO) and hydrogen (H₂) can lead to the reduction of the oxide. acs.org The kinetics of this reduction can differ significantly between reductants, indicating distinct reaction mechanisms. For instance, the reduction of surface Rh₂O₃ by H₂ can exhibit an "autocatalytic" behavior, where the dissociative adsorption of H₂ creates reactive centers that accelerate the reduction process. acs.org In contrast, reduction by CO can be "autoinhibited" at lower temperatures due to the strong adsorption of CO, which blocks active sites. acs.org

The surface of rhodium nanoparticles, often present in a partially oxidized state, interacts strongly with reactants. In the context of gas sensing, the interaction of an analyte gas with oxidized rhodium clusters on a support material can change the work function of the cluster, which forms the basis of the sensing mechanism (Fermi-level pinning). mdpi.comscilit.com For example, CO is known to react with the lattice oxygen of Rh₂O₃ to form CO₂. mdpi.com

During catalytic reactions such as methanol (B129727) oxidation, the rhodium surface can be dynamically covered with various adsorbates, including CO. acs.org The presence of oxygen can lead to the in-situ formation of rhodium oxide (Rh₂O₃), which is itself a reactive intermediate. acs.org The stability and reactivity of these surface species are temperature-dependent. For example, adsorbed CO can facilitate CO₂ production at certain temperatures but desorbs at higher temperatures, changing the reaction selectivity. acs.org

Adsorbate-induced structural changes are also a key aspect of surface reactivity. The adsorption of CO on rhodium nanoparticles can lead to their oxidative disruption and the formation of highly dispersed species like gem-dicarbonyls (Rh(CO)₂). pnas.org Under reaction conditions involving H₂, carbonyl hydride species (Rh(CO)H) can also form. pnas.org These transformations are dependent on particle size, temperature, and gas pressure, and they directly influence the catalytic pathways. pnas.org

The following table provides examples of adsorbate interactions with this compound/oxide surfaces.

SurfaceAdsorbateConditionsObserved Phenomena
Rh₂O₃Hydrogen (H₂)≤ 200°CAutocatalytic reduction via nucleation/growth mechanism. acs.org
Rh₂O₃Carbon Monoxide (CO)≤ 250°CAutoinhibited reduction due to strong CO adsorption. acs.org
Oxidized Rh clustersAnalyte gases (e.g., CO, NO₂)Gas sensing conditionsChange in work function (Fermi-level pinning mechanism). mdpi.comscilit.com
Polycrystalline RhMethanol (CH₃OH), Oxygen (O₂)> 300°CIn-situ formation of Rh₂O₃; adsorbed CO facilitates CO₂ production. acs.org
Rh nanoparticlesCarbon Monoxide (CO)Elevated pressureOxidative disruption of particles, formation of Rh(CO)₂ species. pnas.org
Rh nanoparticlesCO, H₂Reaction conditionsFormation of Rh(CO)H carbonyl hydride species. pnas.org

Catalytic Applications of Rhodium Hydroxide and Its Precursors

Role as a Precursor in Homogeneous Rhodium Catalysis

Rhodium hydroxide (B78521) is a valuable starting material for the synthesis of a variety of homogeneous rhodium catalysts. ontosight.ai These catalysts, which operate in the same phase as the reactants, are known for their high activity and selectivity in numerous organic reactions.

Synthesis of Organometallic Rhodium Catalysts from Rhodium Hydroxide

This compound is a key precursor in the generation of organometallic rhodium complexes. samaterials.comontosight.ai For instance, it is used to synthesize trinuclear rhodium acetate (B1210297) (III) and rhodium trifluoroacetate (B77799) dimer. samaterials.com The synthesis of new Rh–hydroxo dinuclear complexes stabilized by N-heterocyclic carbene (NHC) ligands, such as [Rh(μ-OH)(NHC)(η2-olefin)]2, has been reported. researchgate.net These complexes are effective catalyst precursors for various reactions. researchgate.net The synthesis of rhodium(II) carboxylates, which are important catalysts, can be achieved directly from rhodium(III) chloride hydrate (B1144303) (a common precursor to this compound) through a reductive ligation reaction, highlighting the utility of rhodium(III) sources in accessing catalytically active rhodium(II) species. acs.org

Application in Hydroformylation Reactions

Rhodium-based catalysts are paramount in hydroformylation, an industrial process that converts alkenes into aldehydes. wikipedia.org While rhodium complexes with phosphine (B1218219) ligands are commonly employed, this compound can serve as a precursor for the generation of active catalytic species. google.com The in-situ generation of rhodium catalysts from precursors like this compound is a common practice. mdpi.com The efficiency of these catalysts allows hydroformylation to proceed under milder conditions compared to older cobalt-based systems. wikipedia.orgrsc.org The choice of ligands and reaction conditions can influence the selectivity of the reaction, favoring the formation of either linear or branched aldehydes. wikipedia.org

Table 1: Comparison of Rhodium-Based Catalysts in Hydroformylation

Catalyst SystemSubstrateKey Features
Rhodium complex with water-soluble phosphine (TPPTS)Long-chain alkenesHomogeneous reaction in methanol (B129727), efficient catalyst recycling. rsc.org
Rhodium-BIPHEPHOS system1-HexeneHigh turnover frequency (TOF) reported. chinesechemsoc.org
HRh(CO)(PPh₃)₃AlkenesA well-known homogeneous catalyst. chinesechemsoc.org
Zeolite-encaged isolated rhodium ions (Rh@Y)1-HexeneHigh activity and selectivity, robust heterogeneous catalyst. chinesechemsoc.org

Catalytic Hydrogenation of Organic Compounds

Rhodium catalysts, often derived from precursors like this compound, are highly effective in the hydrogenation of various organic compounds. samaterials.com This includes the hydrogenation of alkenes, alkynes, and aromatic compounds. bohrium.comoup.com The catalytic activity of this compound blacks in the hydrogenation of some aromatic compounds has been studied. oup.com Furthermore, commercially available [Rh(COD)(OH)]₂ has been identified as an effective precursor for the hydrogenation of nitrous oxide. rsc.org In some cases, what is initially perceived as homogeneous catalysis may involve the formation of heterogeneous rhodium nanoparticles as the true catalytic species. acs.org

Alkene Hydrosilylation and Dehydrogenative Silylation Mediated by this compound Complexes

Well-defined N-heterocyclic carbene (NHC)-rhodium hydroxide complexes of the type [Rh(cod)(NHC)(OH)] (where cod = 1,5-cyclooctadiene) have been demonstrated to be effective catalysts for both alkene hydrosilylation and dehydrogenative silylation. rsc.orgrsc.org These reactions are fundamental in the synthesis of organosilicon compounds. A study comparing different NHC ligands found that the steric and electronic properties of the ligand significantly influence the catalytic activity and selectivity. rsc.orgresearchgate.net For instance, the novel complex [Rh(cod)(IPrMe)(OH)] (IPrMe = 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidine) showed enhanced reactivity and good stereo- and regiocontrol in these silylation reactions. rsc.org The competitive nature of hydrosilylation versus dehydrogenative silylation remains a key area of research, with various rhodium complexes being developed to control the selectivity of this transformation. researchgate.net

Heterogeneous Catalysis Involving Supported this compound Species

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which facilitates its separation and reuse. Supported this compound species are important in this context.

Formation and Stabilization of this compound on Support Materials (e.g., Alumina (B75360), Silica)

This compound can be effectively dispersed and stabilized on various support materials, most notably alumina (Al₂O₃) and silica (B1680970) (SiO₂). nih.govrsc.org A supported this compound catalyst, Rh(OH)ₓ/Al₂O₃ (where x is approximately 3), can be prepared by treating alumina with an aqueous solution of a rhodium salt like rhodium(III) chloride, followed by treatment with a base such as sodium hydroxide. nih.gov This process leads to highly dispersed, potentially monomeric, Rh(III) hydroxide species on the alumina surface. nih.gov Similarly, rhodium nanoparticles can be supported on silica, and under certain reaction conditions involving CO and H₂, species such as rhodium carbonyl hydrides (Rh(CO)H) can form on the support. pnas.org The interaction between the rhodium species and the support material is crucial for the stability and catalytic activity of the resulting heterogeneous catalyst. researchgate.netresearchgate.net For example, the thermal stability of the alumina support itself can impact the long-term performance of the rhodium catalyst, as high temperatures can lead to changes in the support's phase and the incorporation of rhodium ions into the bulk of the support. researchgate.net The formation of rhodium silicide has been observed on silica-supported catalysts at high reduction temperatures. researchgate.net

Catalytic Activity in Carbon Monoxide Oxidation

Rhodium-based catalysts are highly effective for the oxidation of carbon monoxide (CO), a critical reaction in automotive exhaust treatment and various industrial processes. researchgate.netosti.gov The catalytic performance is intricately linked to the rhodium species present and the reaction conditions.

Recent research has highlighted that the surface oxide phase of rhodium can be significantly more active than its metallic form under certain conditions. tandfonline.com However, the formation of rhodium oxide can also lead to catalyst deactivation, particularly under highly oxidizing environments. tandfonline.com The activity of rhodium catalysts is strongly influenced by the surface area, pore volume, and textural properties of the catalyst design. researchgate.net

Studies on Rh(111) surfaces have identified different phases during CO oxidation. At lower temperatures and moderate pressures, the surface can become covered with CO, which impedes the dissociative adsorption of oxygen and thus the reaction. acs.org As the temperature increases, the surface becomes covered by oxygen, but still allows for the non-dissociative adsorption of CO, leading to an active surface. acs.org A sudden drop in CO2 production activity can be observed as the surface oxide gradually disappears with decreasing temperature. acs.org

The interplay between metallic and oxidized rhodium species is crucial. For instance, in situ studies on alumina-supported rhodium catalysts have shown that under cyclic exposure to oxygen and CO, the oxidation state of rhodium undergoes dynamic changes. tandfonline.com At 323 K, rhodium particles become increasingly oxidized, while at higher temperatures (373–423 K), repeated cycles lead to a progressive reduction of the rhodium. tandfonline.com This dynamic behavior underscores the complexity of the catalytic system and its dependence on temperature and reactant composition.

Table 1: CO Oxidation Activity over Rhodium Catalysts

Catalyst SystemKey FindingReference
Rh(111) single crystalThe surface oxide phase is more active than the metallic form under specific conditions. tandfonline.com
Alumina-supported RhThe oxidation state of Rh dynamically changes with temperature and gas-phase composition, affecting activity. tandfonline.com
Rh and Ru catalystsActivity is strongly dependent on surface area, pore volume, and textural properties. researchgate.net

Reduction of Nitrogen Monoxide and Other Environmental Catalytic Processes

Rhodium catalysts are pivotal in the reduction of nitrogen monoxide (NO), a major pollutant from combustion sources. tandfonline.com This reaction is a cornerstone of three-way catalytic converters in automobiles. The effectiveness of rhodium catalysts in converting NO is well-established, often in the presence of reducing agents like carbon monoxide or hydrocarbons. tandfonline.comscispace.com

The performance of rhodium catalysts in the selective catalytic reduction (SCR) of nitrogen oxides by hydrocarbons is notable, with high NO conversion activities observed at relatively low temperatures (200-350°C). scispace.com However, a challenge with platinum-group metal catalysts, including rhodium, can be the undesirable formation of nitrous oxide (N2O) as a byproduct. scispace.com

Research into bimetallic systems has shown promise. A rhodium(I)-platinum(II) complex has demonstrated the ability to catalytically reduce nitrogen oxides (NO2, NO, and N2O) with hydrogen at room temperature. researchgate.net This process proceeds stepwise, with NO2 being reduced to NO, then to N2O, and finally to dinitrogen (N2). researchgate.net The turnover number (TON) for N2O reduction reached 587, highlighting the potential of such systems. researchgate.net

The mechanism of NO reduction on rhodium surfaces can be complex. Over a reduced rhodium-on-alumina catalyst, the initial rate of NO elimination is fast but decreases as the catalyst surface becomes oxidized. researchgate.net This suggests that the reaction can be a non-catalytic stoichiometric process between NO and surface rhodium atoms under certain conditions. researchgate.net

Table 2: Catalytic Performance in Nitrogen Oxide Reduction

Catalyst SystemReactantsKey Performance MetricReference
Rh/γ-aluminaNO + HydrocarbonsHigh NO conversion at 200-350°C scispace.com
Rh(I)-Pt(II) complexNO + H2Turnover Number (TON) of 38 researchgate.net
Rh(I)-Pt(II) complexN2O + H2Turnover Number (TON) of 587 researchgate.net
Rh(I)-Pt(II) complexNO2 + H2Turnover Number (TON) of 8 researchgate.net

Catalyst Design Principles and Structure-Activity Relationships

Influence of Ligand Environment on Catalytic Performance

The ligand environment surrounding a rhodium center plays a critical role in dictating its catalytic performance, influencing both activity and selectivity. The electronic and steric properties of ancillary ligands are key factors. researchgate.net

In rhodium-catalyzed hydroformylation, the addition of diphosphine ligands can significantly enhance the selectivity towards the desired products. rsc.org The nature of the diphosphine ligand, specifically the number of methylene (B1212753) groups between the two phosphorus atoms, can impact catalyst stability and turnover frequency (TOF). rsc.org For instance, in the reductive carbonylation of methanol to ethanol (B145695), a Rh(dppp)-based catalyst showed a nearly 50% increase in TOF and a twofold increase in selectivity compared to an unmodified rhodium catalyst. rsc.org

Furthermore, a ligand-rich environment can bolster catalyst stability and activity. acs.org In NMP-based multiphase hydroformylation, increasing the ratio of the TPPTS ligand to rhodium (P/Rh ratio) from 10 to 90 led to a substantial increase in the conversion of 1-octene (B94956) from 17% to 95% and a dramatic rise in TOF. acs.org Concurrently, rhodium leaching into the product phase was significantly reduced. acs.org

The electronic properties of ligands are also a determining factor. In some systems, decreasing the basicity of the phosphine ligand has been shown to increase enantioselectivity. researchgate.net The support material itself can act as a ligand, influencing the electronic structure of the rhodium and, consequently, its catalytic behavior. osti.gov

Table 3: Effect of Ligand Environment on Rhodium Catalyst Performance

Catalytic SystemLigand/Parameter VariedObserved EffectReference
Rh-catalyzed hydroformylationDiphosphine ligands (dppm, dppe, dppp, dppb)Rh(dppp) increased TOF by ~50% and selectivity by two-fold. rsc.org
Rh-catalyzed hydroformylation in NMPP/Rh ratio (TPPTS ligand)Increasing ratio from 10 to 90 increased 1-octene conversion from 17% to 95%. acs.org
Rh-catalyzed hydroformylationPhosphine basicityDecreasing basicity increased enantioselectivity. researchgate.net
Rh-catalyzed hydrodesulfurizationChelating ligands (EDTA, CA, AA)Addition of chelating ligands decreased HDS activity compared to the unchelated catalyst. mdpi.com

Impact of Rhodium Oxidation State on Catalytic Pathways

The oxidation state of rhodium is a fundamental parameter that can dramatically influence the reaction pathways in catalytic cycles. Different oxidation states of rhodium can favor distinct mechanistic routes, leading to different products or efficiencies.

In certain catalytic reactions, a cycle involving higher oxidation states of the transition metal, such as M(III)/M(V), is favored for [4+2] cyclization pathways. nih.gov Conversely, catalytic reactions that proceed through lower oxidation states, like M(I)/M(III), tend to favor a [3+2] cyclization pathway. nih.gov This has been demonstrated in theoretical studies of cobalt- and rhodium-catalyzed synthesis of various organic molecules. nih.gov

The oxidation state of rhodium is also a critical factor in environmental catalysis. For instance, in the CO + NO reaction over Rh/Al2O3 catalysts, the formation of N2 and N2O is linked to the presence of specific nitrosyl species, which are influenced by the rhodium oxidation state. researchgate.net The oxidation state of rhodium can be readily altered by the surrounding gas-phase environment, which has significant implications for applications like three-way automotive catalysts that operate under fluctuating oxidizing and reducing conditions. osti.gov

Furthermore, in CO oxidation, the activity of rhodium catalysts can be directly correlated with the oxidation state. nih.gov The interconversion between rhodium nanoparticles and single atoms, which inherently involves changes in the coordination and effective oxidation state of rhodium atoms, can be induced by the presence of CO and is dependent on temperature and the O2 concentration. nih.gov This dynamic change in the number and nature of active sites directly impacts the observed reaction kinetics. nih.gov

Table 4: Influence of Rhodium Oxidation State on Catalysis

Reaction TypeOxidation State PathwayFavored Reaction PathwayReference
Cyclization ReactionsRh(I)/Rh(III)[3+2] Cyclization nih.gov
Cyclization ReactionsRh(III)/Rh(V)[4+2] Cyclization nih.gov
CO + NO ReactionChanges in Rh oxidation stateInfluences formation of N2 and N2O via nitrosyl species. researchgate.net
CO OxidationInterconversion between nanoparticles and single atomsAffects the number of active sites and reaction kinetics. nih.gov

Size and Morphology Effects of Rhodium Nanocatalysts Derived from Hydroxide Precursors

The size and morphology of rhodium nanocatalysts, often prepared from hydroxide or other precursors, have a profound effect on their catalytic activity and selectivity. As the size of nanoparticles decreases, the surface-to-volume ratio increases, generally leading to enhanced catalytic performance due to a higher number of available active sites. nih.gov

In the hydroformylation of styrene, the turnover frequency was observed to increase as the size of rhodium nanoparticles decreased from 6.4 to 1.6 nm. sciltp.comresearchgate.net This highlights the critical role of edge and terrace sites, the ratio of which is dependent on particle size. sciltp.com Similarly, for the hydrogen evolution reaction in alkaline media, rhodium nanoparticles with a size of approximately 2.05 nm exhibited exceptionally low overpotential, surpassing even the state-of-the-art Pt/C catalyst. acs.org Reducing the size of rhodium particles to the single-atom level is a promising strategy for maximizing metal utilization. acs.org

However, the relationship between size and activity is not always linear. In some cases, larger nanoparticles may exhibit better performance. For instance, in CO oxidation, 6-nm Ru nanoparticles showed eightfold higher activity than 2-nm particles, a phenomenon that could also be relevant to rhodium systems. nih.gov

The morphology of the nanocatalysts is also a key determinant of their properties. The synthesis method, such as the polyol process, can be tuned to control the shape of the rhodium nanoparticles, leading to structures like multipods. nih.gov The choice of precursor can also influence the resulting morphology. nih.gov Precise size control of rhodium nanoparticles, for example in the range of 1.7 to 6.7 nm, has been achieved by adjusting the pH during synthesis from precursors. acs.org These size-tuned nanoparticles, when deposited on a support, can show size-dependent activity in photocatalytic water splitting. acs.org

Table 5: Size and Morphology Effects on Rhodium Nanocatalyst Performance

ReactionNanoparticle SizeObserved EffectReference
Styrene Hydroformylation1.6 nm vs. 6.4 nmTurnover frequency increases with decreasing particle size. sciltp.comresearchgate.net
Hydrogen Evolution Reaction (Alkaline)~2.05 nmExhibited ultralow overpotential. acs.org
Photocatalytic Water Splitting1.7 - 6.7 nmActivity is size-dependent. acs.org
General CatalysisDecreasing diameterIncreases the percentage of surface atoms, often enhancing performance. nih.gov

Theoretical and Computational Investigations of Rhodium Hydroxide

Quantum Chemical Studies on Electronic Structure and Bonding

Computational chemistry provides powerful tools to investigate the intrinsic properties of rhodium hydroxide (B78521) species, offering insights that are often difficult to obtain through experimental methods alone. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are central to understanding the electronic structure and bonding characteristics of these compounds. While the computational literature on rhodium hydroxide (Rh(OH)₃) is not as extensive as for its oxide counterparts, the principles and methodologies applied to rhodium-oxygen systems are directly relevant.

Density Functional Theory (DFT) Calculations for this compound Species

Density Functional Theory (DFT) has become a primary method for computational investigations in organometallic and inorganic chemistry due to its balance of accuracy and computational cost. mdpi.com DFT calculations are instrumental in predicting the geometries, energies, and electronic properties of rhodium-containing molecules. For rhodium-oxygen species, such as rhodium oxides and hydroxides, DFT is used to determine stable structures and reaction energetics. nih.gov

A variety of functionals are employed in these studies, each with different levels of approximation for the exchange-correlation energy. The choice of functional can significantly impact the results, and it is common for researchers to benchmark several functionals against experimental data or higher-level computational methods when available. For rhodium-mediated reactions, a range of functionals from Generalized Gradient Approximation (GGA) to hybrid and double-hybrid functionals are used.

Table 1: Common DFT Functionals Used in Rhodium Complex Calculations

FunctionalTypeKey Features
BP86GGAA non-empirical functional often used for geometry optimizations of organometallic complexes. nih.gov
B3LYPHybrid-GGAA widely used hybrid functional that often provides a good balance of accuracy for various properties. nih.gov
PBE0Hybrid-GGAA parameter-free hybrid functional, frequently used for reaction mechanisms and electronic structure.
M06Hybrid-meta-GGAKnown for good performance with non-covalent interactions and thermochemistry in transition metal chemistry.

In the context of this compound, DFT calculations would be used to optimize the geometry of molecules like Rh(OH)₃ or larger clusters, determine the Rh-O and O-H bond lengths and angles, and calculate vibrational frequencies for comparison with experimental spectroscopic data.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory is fundamental to describing the electronic structure and bonding in transition metal complexes. dalalinstitute.comyoutube.com Computational methods allow for the visualization and analysis of the MOs, providing a qualitative and quantitative picture of chemical bonds. For a compound like rhodium(III) hydroxide, which is expected to have an octahedral or similar coordination geometry, MO analysis helps to explain the nature of the rhodium-hydroxyl (Rh-OH) bond.

The interaction involves the donation of electron density from the oxygen lone pairs of the hydroxide ligands to the vacant d-orbitals of the Rh(III) center, forming σ-bonds. There can also be π-interactions, depending on the orientation of the orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. rowansci.com

Key aspects revealed by MO analysis include:

Bonding Character: Determining whether the Rh-OH bond is primarily covalent or ionic.

Electronic Transitions: The energy difference between occupied and unoccupied orbitals can be correlated with electronic transitions observed in UV-Vis spectroscopy.

For instance, in rhodium-oxygen cluster cations like Rh₂O₇⁺, localized orbital bonding analysis has been used to determine the oxidation states of the rhodium atoms, which were found to be +1 or +2 even in the presence of various oxygen species. nih.gov A similar analysis for this compound would clarify the formal oxidation state and the extent of charge transfer between the metal and the hydroxide ligands.

Spin State Analysis and Multiplicity Effects in this compound Clusters

For transition metal complexes, particularly those with open-shell d-electron configurations, multiple spin states can be close in energy. The spin state (determined by the number of unpaired electrons) can profoundly influence the geometry, reactivity, and magnetic properties of the complex. nih.gov Rhodium can exist in various oxidation states, and its complexes can adopt different spin multiplicities.

Computational studies on rhodium clusters have shown that determining the ground spin state is crucial and can be challenging. usm.my For example, DFT calculations on small rhodium clusters (Rhₙ) have investigated various spin multiplicities to identify the most stable electronic configuration. researchgate.net In some cases, different DFT functionals may predict different ground spin states, highlighting the need for careful validation of the computational method. usm.my

For a hypothetical this compound cluster, computational analysis would involve:

Geometry Optimization: Performing optimizations for each plausible spin state (e.g., singlet, triplet, quintet).

Energy Comparison: Comparing the energies of the optimized structures to identify the ground spin state. The energy differences between spin states can be small, indicating the possibility of spin crossover behavior. mdpi.com

Property Calculation: Calculating properties like magnetic moments for each spin state to correlate with experimental magnetic susceptibility data.

In studies of dirhodium-nitrene complexes, it was found that the triplet state was more stable than the singlet state, and the unpaired electrons were delocalized on the Rh₂-N moiety, indicating radical-type reactivity. nih.gov A similar investigation into this compound species would be essential to predict their reactivity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of rhodium-catalyzed transformations. semanticscholar.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.

Adsorption Mechanisms of Small Molecules on this compound Surfaces

The first step in many heterogeneous catalytic reactions is the adsorption of reactant molecules onto the catalyst surface. researchgate.net While direct computational studies on this compound surfaces are scarce, insights can be drawn from studies on rhodium metal and rhodium oxide surfaces, as well as related systems. gatech.edu

DFT calculations are used to model the interaction of small molecules (e.g., CO, H₂, O₂, H₂O) with the surface. cambridge.orgacs.org These calculations can determine:

Preferred Adsorption Sites: Identifying whether a molecule prefers to bind on top of a rhodium atom (atop site), between two atoms (bridge site), or in a hollow formed by multiple atoms.

Adsorption Energies: Calculating the energy released upon adsorption, which indicates the strength of the interaction.

Structural and Electronic Changes: Analyzing how the geometries and electronic structures of both the adsorbate and the surface are perturbed upon interaction.

For example, DFT studies on Pt-Ru alloy surfaces have shown that hydroxyl (OH) groups preferentially adsorb at Ru sites. cambridge.orgacs.org Similar studies on a this compound surface would aim to understand how molecules like CO or alkenes interact with surface Rh atoms versus surface OH groups, which is critical for understanding subsequent reaction steps.

Table 2: Computationally Determined Parameters for Adsorption Studies

ParameterDescriptionComputational Method
Adsorption Energy (E_ads)The energy change when a molecule adsorbs onto a surface. A more negative value indicates stronger binding.DFT (Slab Models)
Bond DistanceThe equilibrium distance between the adsorbate and surface atoms.DFT Geometry Optimization
Vibrational FrequencyThe stretching frequency of bonds within the adsorbed molecule, which can be compared to IR spectroscopy.DFT Frequency Calculation
Charge TransferThe amount of electron density transferred between the surface and the adsorbate.Bader Charge Analysis, NBO

Pathways for C-H Functionalization and Other Organometallic Transformations

Rhodium complexes are renowned catalysts for C-H functionalization, a powerful method for forming new C-C and C-heteroatom bonds directly from C-H bonds. semanticscholar.org Computational modeling has been pivotal in understanding the mechanisms of these reactions. While many studies focus on rhodium acetate (B1210297) or chloride precursors, complexes involving hydroxide or related ligands have also been investigated.

Mechanistic studies of rhodium-catalyzed C-H activation often involve several key steps that can be modeled computationally:

C-H Activation: This is often the rate-determining step. Calculations can distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD), oxidative addition, or σ-bond metathesis.

Migratory Insertion: The insertion of an unsaturated molecule (like an alkene or alkyne) into the newly formed Rh-C bond.

Reductive Elimination: The final step where the new C-C or C-heteroatom bond is formed, regenerating the active catalyst.

For instance, a study on (PNP)Rh(X) complexes showed that the hydroxide complex (X = OH) undergoes stoichiometric activation of benzene. researchgate.net DFT calculations on the electro-catalyzed C-H phosphorylation by a rhodium complex revealed that the reaction proceeds through a Rh(III)–Rh(IV)–Rh(V)–Rh(III) catalytic cycle, with different steps favoring different oxidation states. acs.org In some proposed mechanisms, hydroxyl groups on directing substrates assist in the initial C-H bond cleavage by coordinating to the rhodium center. mdpi.com Computational modeling can quantify the energetic stabilization provided by such interactions and validate the proposed mechanistic pathways.

Thermodynamic and Kinetic Modeling of this compound Reactions

Computational modeling, particularly using Density Functional Theory (DFT), has become an essential tool for understanding the thermodynamic and kinetic aspects of reactions involving rhodium compounds. While comprehensive studies specifically on rhodium (III) hydroxide (Rh(OH)₃) are not abundant, research on related rhodium complexes provides significant insights into its potential reactivity, stability, and catalytic role.

Thermodynamic studies have established key energy parameters for bonds involving rhodium. For instance, in aqueous solutions, the rhodium-hydroxide (Rh-OD) bond dissociation free energy for a rhodium(III) porphyrin complex, [(TSPP)Rh-OD(D₂O)]⁻⁴, was determined to be 62 ± 3 kcal mol⁻¹. acs.orgresearchgate.net This value is nearly equal to the rhodium-hydride (Rh-D) bond dissociation free energy in a similar complex, which was found to be 60 ± 3 kcal mol⁻¹. acs.orgresearchgate.net Such data are fundamental for modeling the feasibility of reactions where Rh-OH bonds are formed or cleaved.

DFT calculations have been employed to investigate the mechanisms of rhodium-catalyzed reactions where this compound species are proposed as key intermediates. In a theoretical study on the hydrogenolysis of lignin model compounds, the six-coordinated ¹LRh(OH)₃ (where L is a terpyridine ligand) was identified as the thermodynamically most stable and catalytically active species in an aqueous solution with NaOH. acs.org The Gibbs free energy of formation for ¹LRh(OH)₃ was calculated to be -560.4 kJ mol⁻¹. acs.org The modeling of the subsequent reaction pathway revealed that the cleavage of a –CαO–H bond mediated by LRh(OH)₃ has an energy barrier of 86.1 kJ mol⁻¹. acs.org

The accuracy of different DFT functionals in predicting the thermochemistry of rhodium-mediated transformations is a subject of ongoing research. Studies have benchmarked various functionals for their performance in calculating reaction energies. For a reaction involving the exchange of H₂O with Cl⁻ on a Rh(III) center, the PBE0 functional showed excellent performance, with a deviation of only -0.3 kcal mol⁻¹ from experimental values. acs.org This highlights the importance of selecting appropriate computational methods for reliable thermodynamic and kinetic predictions.

Kinetic modeling has also been applied to understand reaction rates. For a Rh(III) hydride complex, the rate constant for H⁻ transfer was measured to be remarkably fast at 3.5(1) × 10⁵ M⁻¹ s⁻¹, while the H⁺ transfer was kinetically poor with an estimated rate constant of 5(1) × 10⁻⁴ M⁻¹ s⁻¹. nih.gov Although not directly involving this compound, these studies on Rh(III) centers demonstrate the kinetic diversity and provide a basis for modeling the reactivity of Rh(OH)₃, which is also a Rh(III) species. Kinetic studies of CO oxidation on rhodium catalysts have also been used to track structural changes of the catalyst during the reaction, showing how reaction kinetics can elucidate the nature of the active sites under different conditions. nih.gov

Thermodynamic and Kinetic Data for Rhodium Species from Computational and Experimental Studies
ParameterSpecies/ReactionValueMethod
Rh-OD Bond Dissociation Free Energy[(TSPP)Rh-OD(D₂O)]⁻⁴62 ± 3 kcal mol⁻¹Experimental Equilibrium Study acs.orgresearchgate.net
Gibbs Free Energy of Formation (Gr)¹LRh(OH)₃-560.4 kJ mol⁻¹DFT Calculation acs.org
Reaction Energy Barrier (EHHP)–CαO–H bond cleavage by LRh(OH)₃86.1 kJ mol⁻¹DFT Calculation acs.org
Rate Constant (kH-)H⁻ transfer from CpRh(ppy)H3.5(1) × 10⁵ M⁻¹ s⁻¹Experimental Kinetics nih.gov
Rate Constant (kH+)H⁺ transfer from CpRh(ppy)H5(1) × 10⁻⁴ M⁻¹ s⁻¹Experimental Kinetics nih.gov

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on DFT, are a powerful method for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. While detailed computational spectroscopic studies focused exclusively on isolated or bulk this compound are limited, the methodology has been extensively applied to various rhodium-containing compounds, including oxides, hydrides, and organometallic complexes.

These computational methods can predict a range of spectroscopic data, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic spectra (UV-Vis). For instance, DFT calculations have been successfully used to obtain isomers and vibrational frequencies of binary rhodium-oxygen complexes like Rh₂O₇⁺. nih.gov In one study, a strong O-O stretching vibration was calculated at 1347.2 cm⁻¹ for a specific isomer of Rh₂O₇⁺. nih.gov Such calculations are crucial for interpreting experimental infrared photodissociation (IRPD) spectra of gas-phase metal complexes. nih.gov

In the realm of NMR spectroscopy, DFT calculations have been shown to agree well with experimental data for ¹⁰³Rh NMR chemical shifts in rhodium-alkene complexes. researchgate.net The GIAO-B3LYP/II level of theory has been effective in these predictions. researchgate.net This demonstrates the potential for accurately predicting the NMR signature of the rhodium center in a this compound environment, which would be sensitive to the coordination number and the nature of the bonding with the hydroxide ligands.

Furthermore, first-principles investigations have been applied to rhodium hydrides, predicting their stable structures and properties under various conditions. aps.org These studies often include the calculation of phonon dispersion curves to confirm the dynamical stability of the predicted structures, which relates directly to low-frequency vibrational modes that could be observed spectroscopically. aps.org The computational approaches used for these related rhodium compounds are directly applicable to this compound. A typical approach involves geometry optimization of the molecular structure using a selected DFT functional and basis set, followed by frequency calculations to predict IR spectra and ensure the structure is a true minimum on the potential energy surface. nih.gov

Simulations of Interfacial Phenomena involving this compound

The study of interfacial phenomena is critical for applications in catalysis, electrochemistry, and materials science, where the behavior of a substance at a surface or interface governs its function. Molecular dynamics (MD) and first-principles simulations are the primary computational tools for investigating these phenomena at an atomic level. researchgate.netresearchgate.net However, specific simulations of interfacial phenomena involving this compound are not well-documented in the literature. The principles and techniques, though, are well-established from studies on related systems.

MD simulations can be used to explore the structure and dynamics of materials at interfaces. For example, MD has been employed to study the thermal stability of rhodium nanoparticles, revealing how their shape and structure evolve at high temperatures. researchgate.net This methodology could be extended to simulate the interface between this compound nanoparticles and a surrounding medium, such as water, to understand their stability and surface restructuring. Similarly, MD simulations have been used to investigate the initial stages of anion exchange in layered double hydroxides (LDHs), providing atomistic insights into delamination and ion transport, which are key interfacial processes. mdpi.com

First-principles DFT calculations are often used to study the adsorption of species onto surfaces, which is a fundamental interfacial phenomenon. Research on platinum surfaces, for example, has used DFT to investigate the competitive adsorption of hydrogen and hydroxide. acs.org These studies show how the presence of co-adsorbed species like alkali-metal cations can weaken hydroxide adsorption by disrupting hydrogen bonding networks at the interface. acs.org This type of computational analysis could be applied to understand the surface chemistry of rhodium metal or rhodium oxide in the presence of water and hydroxide ions, which is directly relevant to the formation and reactivity of surface this compound species. The interaction of rhodium clusters with oxide supports like TiO₂ has also been studied using DFT to understand charge transfer and the enhancement of photocatalytic activity, highlighting the importance of the metal-support interface. mdpi.com

Advanced Analytical Characterization Techniques for Rhodium Hydroxide Materials

X-ray Diffraction (XRD) and Neutron Diffraction for Bulk Structure

X-ray and neutron diffraction are cornerstone techniques for the structural elucidation of crystalline materials, including various forms of rhodium hydroxides. While both probe the periodic arrangement of atoms in a crystal lattice, they interact with matter differently—X-rays with the electron cloud and neutrons with the atomic nucleus. This difference makes them complementary. For instance, neutron diffraction is particularly adept at locating light atoms, such as hydrogen in hydroxide (B78521) ligands, which is a significant challenge for X-ray diffraction. figshare.comhku.hk

In the study of rhodium-containing materials, these diffraction methods are indispensable. For example, neutron diffraction has been successfully employed to accurately determine the location of hydride ligands in rhodium hydrido boryl complexes. figshare.comhku.hk This level of precision is crucial for understanding the bonding and reactivity in these systems. figshare.com

Synchrotron Powder X-ray Diffraction (PXRD) is a powerful tool for analyzing polycrystalline samples. The high intensity and resolution of synchrotron radiation enable the detection of subtle diffraction peaks and the identification of minor crystalline phases that might be missed with conventional laboratory X-ray sources. figshare.comresearchgate.netnih.gov

A significant application of PXRD data is in Rietveld refinement, a computational method used to refine the crystal structure model of a material. researchgate.netosti.gov This technique has been instrumental in determining the crystal structures of complex rhodium hydroxides, such as the hydrogarnets Ca₃Rh₂(OH)₁₂ and Sr₃Rh₂(OH)₁₂. figshare.comresearchgate.netnih.gov For these materials, Rietveld refinements against synchrotron PXRD data were essential for obtaining their first detailed structural descriptions. figshare.comresearchgate.netnih.gov Similarly, this method has been applied to rhodium-substituted iron oxides to determine their crystallographic structure. rsc.orgrsc.org

Table 1: Application of Synchrotron PXRD and Rietveld Refinement in Rhodium Compounds

Compound Analytical Goal Key Finding Reference
Ca₃Rh₂(OH)₁₂ Crystal structure determination First crystal structure determined via Rietveld refinement. figshare.comnih.gov
Sr₃Rh₂(OH)₁₂ Crystal structure determination First crystal structure determined via Rietveld refinement. figshare.comnih.gov
Sr₆Rh₅O₁₅ Phase identification Powder XRD pattern matched to a 2H-layered hexagonal perovskite structure. figshare.comresearchgate.net
ε-RhₓFe₂₋ₓO₃ Crystallographic structure study Orthorhombic crystal structure in the Pna2₁ space group was identified. rsc.org

When suitable single crystals can be grown, single-crystal X-ray diffraction provides the most accurate and detailed atomic-level structural information. This technique can resolve the precise positions of atoms within the unit cell, leading to an unambiguous determination of bond lengths and angles.

For instance, the structure of a novel complex rhodium hydroxide, BaNaRh(OH)₆, was solved using single-crystal XRD data. figshare.comresearchgate.netnih.gov The analysis revealed isolated octahedral rhodium centers connected to barium and sodium ions through hydroxide bridges. figshare.comresearchgate.netnih.gov In another study, low-temperature single-crystal X-ray diffraction was used to obtain accurate molecular structures of 16-electron rhodium hydrido boryl complexes, providing crucial data for understanding their bonding. figshare.comhku.hkacs.org

Table 2: Single-Crystal X-ray Diffraction Data for Selected Rhodium Complexes

Compound Key Structural Feature Finding Reference
BaNaRh(OH)₆ Coordination Environment Isolated octahedral Rh centers sharing hydroxides with 10-coordinate Ba and 8-coordinate Na sites. figshare.comnih.gov
[(PiPr₃)₂RhHCl(Bpin)] Hydride Ligand Position Accurate location of the hydride ligand, confirming a Rh(III) hydrido boryl structure. figshare.comhku.hk
[(PiPr₃)₂RhHCl(Bcat)] Boryl Ligand Orientation The orientation of the boryl ligand relative to the equatorial plane was determined. figshare.comhku.hk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei. It provides valuable information on molecular structure, dynamics, and bonding.

Solid-state NMR (ssNMR) is particularly useful for characterizing insoluble or poorly crystalline materials. nationalmaglab.org While ¹⁰³Rh ssNMR is challenging due to the nucleus's low gyromagnetic ratio and broad chemical shift range, recent advancements are making it more accessible. nationalmaglab.orgchemrxiv.orgacs.orgresearchgate.netacs.orgrsc.org These new methods provide unique spectral fingerprints for different rhodium-containing materials, offering deep insights into their molecular structure and chemical bonding. nationalmaglab.org

A practical example is the use of ²³Na Magic-Angle Spinning (MAS) NMR in the study of BaNaRh(OH)₆. This technique confirmed the presence of two distinct crystallographic sites for the sodium ions, which was consistent with the single-crystal XRD data. figshare.comresearchgate.netnih.gov It also verified the diamagnetic nature of the sample, as expected for a Rh(III) compound. figshare.comresearchgate.net

Solution-state NMR is essential for studying the behavior of rhodium complexes in solution. It can be used to identify the different species present in equilibrium, to study reaction kinetics, and to determine the structure of dissolved complexes. acs.org For example, ¹⁰³Rh solution NMR has been used to characterize various rhodium compounds, and techniques like polarization transfer have made acquiring these spectra more straightforward. acs.orgresearchgate.netresearchgate.net In the context of this compound chemistry, solution-state NMR can be used to follow the hydrolytic polymerization of rhodium(III) aqua ions, leading to the characterization of various trinuclear species. researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a material. It is particularly valuable for amorphous materials and for probing the oxidation state of the absorbing atom. The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), is sensitive to the oxidation state and coordination geometry of the absorbing atom. For example, Rh K-edge XANES spectroscopy was used to confirm the presence of mixed-valent Rh³⁺/⁴⁺ in the decomposition product of Sr₃Rh₂(OH)₁₂. figshare.comresearchgate.netnih.gov

EXAFS provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. In a study of rhodium oxide surface-loaded gas sensors, EXAFS analysis of a 5.0 at. % Rh-loaded WO₃ sample revealed that the rhodium atoms were coordinated by six oxygen atoms at a distance of 2.02 Å and two rhodium atoms at a distance of 3.09 Å. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Rh(OH)₃
Calcium this compound Ca₃Rh₂(OH)₁₂
Strontium this compound Sr₃Rh₂(OH)₁₂
Barium sodium this compound BaNaRh(OH)₆
Rhodium hydrido boryl complex [(PiPr₃)₂RhHCl(Bpin)]
Rhodium hydrido boryl complex [(PiPr₃)₂RhHCl(Bcat)]
Rhodium-substituted iron oxide ε-RhₓFe₂₋ₓO₃
Strontium rhodium oxide Sr₆Rh₅O₁₅
Rhodium(III) chloride hydrate (B1144303) RhCl₃·3H₂O
Calcium hydroxide Ca(OH)₂
Strontium hydroxide Sr(OH)₂
Sodium hydroxide NaOH
Potassium hydroxide KOH
Barium peroxide BaO₂
Calcium rhodium oxide CaRh₂O₄
Calcium oxide CaO
Nitric acid HNO₃
Tungsten trioxide WO₃

Rh K-edge XANES for Oxidation State and Coordination Geometry

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Rh K-edge is a powerful tool for determining the formal oxidation state and coordination geometry of rhodium atoms within a material. The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom, generally shifting to higher energy with an increase in oxidation state. xrayabsorption.orggeoscienceworld.org This is due to the increased binding energy of the core electrons. geoscienceworld.org

In complex rhodium hydroxides like Sr₃Rh₂(OH)₁₂, Rh K-edge XANES has been instrumental in confirming the presence of mixed-valent Rh³⁺/⁴⁺ species that form upon thermal decomposition. acs.orgnih.govkent.ac.uk The shape and features of the XANES spectrum, including pre-edge peaks, are influenced by the local coordination environment of the rhodium atom. xrayabsorption.org For instance, the coordination chemistry, whether it is regular or distorted octahedral or tetrahedral, can be qualitatively and nearly quantitatively described by XANES. xrayabsorption.org However, it has been noted in some studies of rhodium compounds that a direct correlation between the absorption edge energy and the metal ion oxidation state is not always observed, as other factors like ligand field strength and metal-ligand covalency also play a role. iucr.org

EXAFS for Local Atomic Structure and Bond Distances

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure surrounding a specific element, in this case, rhodium. advanceseng.com By analyzing the oscillations in the absorption coefficient beyond the absorption edge, EXAFS can determine the distances to, number, and type of neighboring atoms. advanceseng.comtue.nl This technique is not limited to crystalline materials and can be applied to amorphous samples as well. advanceseng.com

EXAFS studies on rhodium-based materials have been used to investigate the changes in the local structure of supported rhodium catalysts. tue.nl For instance, the technique can distinguish between Rh-Rh bonds in metallic clusters and Rh-O bonds at the interface with a support material. tue.nl In the context of this compound, EXAFS would be crucial for determining the Rh-O bond distances within the hydroxide and identifying changes in the local coordination environment during processes like thermal decomposition or catalytic reactions. The technique can also reveal the presence of different coordination shells, providing a comprehensive picture of the local atomic arrangement.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and understanding bonding interactions within this compound materials. These methods probe the vibrational modes of molecules and crystal lattices.

Infrared spectroscopy of 'active' rhodium(III) hydroxides has indicated the presence of hydrogen bonds of moderate strength holding the solid together. publish.csiro.au The positions and shapes of the O-H stretching and bending vibrations in the IR spectrum can provide information about the hydrogen bonding network within the hydroxide structure.

Raman spectroscopy is a complementary technique that is also sensitive to vibrational modes. In situ surface-enhanced Raman spectroscopy (SERS) has been used to study the surface oxidation of rhodium in real-time. capes.gov.br For this compound, Raman spectroscopy could be employed to characterize the Rh-O and O-H vibrational modes, offering insights into the structure and bonding of the material.

Thermal Analysis Techniques for Decomposition Pathways and Stability

Thermal analysis techniques, such as X-ray thermodiffractometry and thermogravimetric analysis (TGA), are critical for understanding the thermal stability and decomposition pathways of this compound.

X-ray Thermodiffractometry combines X-ray diffraction with controlled heating, allowing for the identification of crystalline phases as a function of temperature. This technique has been used to investigate the thermal behavior of alkaline-earth rhodium hydroxides. acs.orgnih.govkent.ac.ukresearchgate.net For example, the decomposition of Ca₃Rh₂(OH)₁₂ was shown to yield CaRh₂O₄ and CaO at temperatures above 650 °C. acs.orgnih.govkent.ac.ukresearchgate.net Similarly, Sr₃Rh₂(OH)₁₂ decomposes into a less crystalline material identified as the 2H-layered hexagonal perovskite Sr₆Rh₅O₁₅. acs.orgnih.govkent.ac.uk

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for studying dehydration and decomposition processes. TGA of various 'active' rhodium(III) hydroxides has been used to propose schemes for their thermal decomposition to α-Rh₂O₃. publish.csiro.au The analysis can be performed in different atmospheres, such as air or nitrogen, to understand the influence of the surrounding environment on the decomposition process. publish.csiro.auresearchgate.net For instance, heating rhodium hydroxides in air can lead to the oxidation of Rh(III) to Rh(IV), forming RhO₂, which then decomposes to α-Rh₂O₃ at higher temperatures. publish.csiro.au

The table below summarizes the decomposition products of some this compound compounds as determined by thermal analysis.

CompoundDecomposition Temperature (°C)Decomposition ProductsAnalytical Technique
Ca₃Rh₂(OH)₁₂> 650CaRh₂O₄ and CaOX-ray Thermodiffractometry
Sr₃Rh₂(OH)₁₂-Sr₆Rh₅O₁₅X-ray Thermodiffractometry
'Active' Rh(III) hydroxides250-300RhO₂ (in air)Thermogravimetric Analysis
Amorphous rhodium hydrous oxide> 400α-Rh₂O₃ and RhO₂Differential Thermal Analysis

Electron Microscopy and Surface Science Techniques for Morphology, Elemental Mapping, and Surface Adsorption

A variety of electron microscopy and surface science techniques are employed to characterize the morphology, elemental composition, and surface properties of this compound materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements on the surface of a material. mdpi.commdpi.com XPS has been used to confirm the +3 oxidation state of rhodium in this compound. It can also be used to monitor changes in the surface oxidation state over time, for example, the slow oxidation of Rh(OH)₃ to RhO₂ in humid air. The binding energies of the Rh 3d core levels are characteristic of the rhodium oxidation state. researchgate.netthermofisher.com

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a technique used to study powdered samples and is particularly useful for investigating surface adsorption and catalytic reactions. irdg.orgswri.org By analyzing the infrared spectrum of a sample in a diffuse reflectance mode, DRIFTS can identify adsorbed species on the surface of this compound and monitor their transformations under different conditions. aip.orgresearchgate.net For example, in-situ CO DRIFTS has been used to study the interaction of CO with rhodium single-atom catalysts, revealing the importance of surface hydroxyl groups in the catalytic process. researchgate.net

The following table provides an overview of the information obtained from these techniques.

TechniqueInformation Provided
TEMParticle size, lattice fringes, crystallinity
SEMSurface morphology, particle size distribution
XPSSurface elemental composition, oxidation states
DRIFTSSurface functional groups, adsorption of molecules

Emerging Research Directions and Future Prospects of Rhodium Hydroxide Chemistry

Development of Novel Synthetic Routes with Enhanced Control over Material Properties

The advancement of rhodium-based materials is intrinsically linked to the ability to synthesize them with precise control over their physical and chemical properties. Traditional methods are giving way to more sophisticated synthetic routes that allow for the fine-tuning of particle size, shape, and composition, which are crucial for catalytic activity and other applications.

Recent research has focused on wet-chemistry methods to achieve this control. For instance, the polyol reduction method has been modified to synthesize rhodium nanoparticle tripods, demonstrating the potential for creating complex nanostructures. acs.org Seed-mediated growth is another powerful technique, where pre-synthesized seed particles guide the growth of the final nanocrystals. This approach has been successfully used to create rhodium-based nanocrystals with a metastable hexagonal close-packed (hcp) phase by using hcp-ruthenium seeds. nih.gov By carefully controlling kinetic and thermodynamic parameters, such as the precursor injection rate and temperature, researchers can dictate the final crystal phase and morphology of the rhodium shell. nih.gov

Green synthesis routes are also gaining traction, utilizing natural extracts as reducing and capping agents. One such method employs Aspalathus linearis natural plant extract for the biosynthesis of quasi-monodisperse spherical rhodium nanoparticles with sizes in the range of 0.8–1.6 nm. researchgate.net These environmentally friendly methods offer a sustainable alternative to conventional chemical synthesis.

The table below summarizes some novel synthetic approaches for rhodium-based nanomaterials, highlighting the control achieved over their properties.

Synthetic MethodPrecursorsKey Control ParametersResulting Material Properties
Modified Polyol ReductionRhCl₃·xH₂O, Poly(vinylpyrrolidone) (PVP)Temperature, Injection Rate8 nm Rh nanoparticle tripods acs.org
Seed-Mediated GrowthRh(acac)₃, Ru(acac)₃ (seeds), PVPInjection Rate, TemperatureCore-shell Ru@Rh nanocrystals with controlled hcp or fcc phase nih.gov
Supported Ionic Liquid Phase (SILP)[Rh(allyl)₃]IL structure (spacer, side chain, anion)Well-dispersed Rh nanoparticles (0.6–2.0 nm) on SILP supports acs.org
Green BiosynthesisRhodium salts, Aspalathus linearis extractReaction Time, TemperatureSpherical Rh nanoparticles (0.8–1.6 nm) researchgate.net

These advanced synthetic strategies are paving the way for the development of rhodium hydroxide (B78521) and related rhodium-based materials with optimized properties for specific and demanding applications.

Exploration of Rhodium Hydroxide in Sustainable Chemical Technologies

This compound and its derivatives are at the forefront of research into sustainable chemical technologies, primarily due to their exceptional catalytic properties. These materials are being explored for a range of green applications, including water splitting for hydrogen production, carbon dioxide (CO₂) reduction, and biomass conversion.

The conversion of CO₂ into valuable chemicals and fuels is another critical area for sustainable technology. Rhodium-based catalysts have been investigated for CO₂ hydrogenation. Supported rhodium catalysts can facilitate the formation of formate species from CO₂ and H₂, which can be further hydrogenated to formic acid, a valuable commodity and hydrogen storage compound. nih.govmdpi.com The photocatalytic reduction of CO₂ using rhodium-based systems is also an active area of research, with formate being the sole carbon-containing product in some systems. nih.gov

Furthermore, rhodium nanoparticles immobilized on supported ionic liquid phases (Rh@SILP) have demonstrated effectiveness in the hydrogenation of biomass-derived compounds like furfuralacetone, showcasing their potential in biorefineries. acs.org

Application AreaCatalyst SystemKey Findings
Alkaline Water SplittingRhodium Telluride (RhTe₂) NanoparticlesEfficient bifunctional electrocatalyst for HER and OER rsc.org
Alkaline Water SplittingRh species integrated with NiFe-LDHSignificantly improved HER kinetics; requires only 1.46 V to drive an electrolyzer at 10 mA cm⁻² acs.org
CO₂ ReductionRhodium-based catalystsPhotosensitization leads to the selective production of formate nih.gov
CO₂ HydrogenationRh/TiNT and Rh/MgOFormation of rhodium hydride complexes that interact with carbonates to yield formate species mdpi.com
Biomass ConversionRh@SILPEffective for the hydrogenation of furfuralacetone acs.org

These research efforts highlight the pivotal role that this compound chemistry can play in developing technologies that address global energy and environmental challenges.

Advancements in Understanding Complex Reaction Mechanisms at the Molecular Level

A deep understanding of reaction mechanisms at the molecular level is crucial for the rational design of more efficient catalysts. For rhodium-catalyzed reactions, researchers are increasingly employing a combination of advanced in-situ spectroscopic techniques and kinetic studies to unravel complex catalytic cycles.

In-situ studies allow for the observation of the catalyst's structure and intermediates under actual reaction conditions. Techniques like combined energy-dispersive X-ray absorption fine structure (EXAFS) and diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) have been used to study oxide-supported rhodium catalysts. aip.org These studies reveal that the nature of the rhodium centers is dynamic and depends on the partial pressures of reacting gases and temperature. aip.orgrsc.org For example, during CO oxidation on atomically dispersed rhodium on phosphotungstic acid, in-situ spectroscopy helped identify key intermediates and showed that the reaction follows an unconventional Mars-van Krevelen mechanism where the activation of O₂ is the rate-limiting step. researchgate.net

Kinetic analysis combined with in-situ NMR monitoring provides detailed insights into the elementary steps of a catalytic cycle. acs.org For instance, detailed mechanistic studies on rhodium-catalyzed transfer hydroarylation revealed a symmetric catalytic cycle involving a turnover-limiting β-carbon elimination step. acs.org Similarly, kinetic studies on the C–H functionalization of hydrocarbons by dirhodium catalysts have shown that the C–H functionalization step is rate-determining. acs.org

The general catalytic cycle for many rhodium-catalyzed C-H functionalization reactions consists of three primary steps: C-H bond cleavage, transformation of the resulting C-Rh bond, and regeneration of the active catalyst. acs.org Understanding the nuances of each step, including the potential for different redox cycles like Rh(I)/Rh(III) or Rh(III)/Rh(V), is essential for optimizing catalyst performance. acs.orgnih.gov

Reaction StudiedTechniques UsedKey Mechanistic Insight
CO and NO reaction on Rh/Al₂O₃In-situ EXAFS, DRIFTS, Mass SpectrometryRhodium centers are dynamic; metallic particles can be oxidized to form Rh(CO)₂ species aip.org
Transfer HydroarylationKinetic analysis, In-situ NMR, DFTSymmetric and reversible catalytic cycle with β-carbon elimination as the turnover-limiting step acs.org
C-H FunctionalizationIn-situ Kinetic StudiesThe C-H functionalization step is rate-determining acs.org
CO Oxidation on Rh₁/NPTAOperando/In-situ SpectroscopyUnconventional Mars-van Krevelen mechanism; O₂ activation is rate-limiting researchgate.net

These advanced mechanistic investigations are providing unprecedented detail about how rhodium catalysts function, enabling the design of next-generation catalysts with enhanced activity and selectivity.

Integration of this compound into Multifunctional Composite Materials

To enhance the stability, activity, and recyclability of this compound catalysts, and to introduce new functionalities, researchers are integrating them into various support materials to create advanced composite materials. These supports not only provide high surface area and prevent nanoparticle agglomeration but can also actively participate in the catalytic process through metal-support interactions.

Metal-Organic Frameworks (MOFs) have emerged as particularly promising supports. Their high porosity and tunable chemical nature make them ideal for encapsulating or supporting rhodium species. acs.org For example, cationic rhodium complexes have been supported in MOFs with anionic nodes or linkers, creating recyclable catalysts for hydrogenation reactions. acs.org The MOF framework can influence the catalytic activity and selectivity. acs.org In an innovative "MOF-on-MOF" design, a core-shell nanoreactor was created where a rhodium-containing MOF (UiO-67) core was encapsulated by a different MOF (UiO-66) shell, which then immobilized an enzyme. nih.govacs.org This compartmentalization prevents the mutual inactivation of the organometallic catalyst and the enzyme, enabling chemo-enzymatic cascade reactions. nih.govacs.org

Graphene and other carbon-based materials are also used as supports. Three-dimensional architectures consisting of rhodium nanoparticles coupled with MOF-modified graphene networks have demonstrated exceptional electrocatalytic capability toward methanol (B129727) oxidation, outperforming conventional carbon-supported catalysts. eurekalert.org

Integration with other metal oxides is another effective strategy. For instance, combining rhodium with manganese and iron oxides results in catalysts that are highly selective for ethanol (B145695) synthesis from CO hydrogenation. osti.gov The interaction between the different metallic and oxide phases is crucial for promoting the desired selectivity. osti.gov Similarly, integrating rhodium into NiFe-layered double hydroxides creates a bifunctional material for efficient water splitting. acs.org

Composite SystemSupport MaterialApplicationKey Feature
Rh@MOFMIL-101-SO₃, ZJU-28Alkene HydrogenationRecyclable catalyst; MOF framework influences activity and selectivity acs.org
Rh/G-ZIFGraphene/ZIF-8Methanol Oxidation3D architecture with strong synergetic coupling effects eurekalert.org
Rh-Mn-FeIron OxideCO HydrogenationHigh selectivity (~40%) for ethanol synthesis osti.gov
Rh-NiFe-LDHNickel-Iron Layered Double HydroxideWater SplittingIntegration dramatically improves HER kinetics acs.org
UiO-67@Rh@UiO-66Metal-Organic FrameworksChemo-enzymatic reactionsCore-shell structure prevents mutual inactivation of catalyst and enzyme nih.govacs.org

The development of these multifunctional composite materials represents a significant step towards creating robust, efficient, and highly selective catalytic systems for a wide range of applications.

Computational Chemistry as a Predictive Tool for this compound Research

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool in the study of this compound and related systems. These methods provide molecular-level insights into reaction mechanisms, electronic structures, and material properties that are often difficult or impossible to obtain experimentally.

DFT calculations are widely used to elucidate complex reaction pathways and predict the energetics of intermediates and transition states. acs.org For example, DFT studies on rhodium(III)-catalyzed C-H activation have detailed the reaction mechanisms, including the possibility of pathways involving different rhodium oxidation states, such as Rh(V). nih.govsemanticscholar.org Such calculations can explain the role of different substrates and ligands in controlling the reaction outcome. nih.gov DFT has also been used to investigate the electronic structures and bonding characteristics of rhodium-oxygen complexes, helping to identify the most stable isomers and their oxidation states. nih.gov

Molecular dynamics simulations are employed to study the dynamic behavior and stability of rhodium-containing materials. MD simulations have been used to investigate the shape effects on the thermal stability of rhodium nanoparticles, revealing that truncated-octahedron nanoparticles exhibit better thermal stability than cubic or spherical ones. researchgate.net In the context of composite materials, MD simulations can explore the initial stages of processes like anion exchange in layered double hydroxides, providing atomistic-level insights into the dynamics. mdpi.com

Computational MethodSystem StudiedKey Insights Provided
Density Functional Theory (DFT)Rh(II)-catalyzed C–H functionalization of indolesElucidation of reaction pathways via carbonium ylide or enol intermediates acs.org
Density Functional Theory (DFT)Rh(III)-catalyzed C-H activationDetailed mechanism, impact of substrates, and role of different Rh oxidation states (Rh(III) vs. Rh(V)) nih.govsemanticscholar.org
Density Functional Theory (DFT)Rhodium–oxygen complexes (Rh₂O₇⁺)Identification of the most stable structures and rhodium oxidation states nih.gov
Ab Initio Molecular Dynamics (AIMD)Photoactivation of a Rh(III) complexRevealed the importance of asymmetric motion for crossover to high-energy metal-centered states researchgate.net
Molecular Dynamics (MD)Rhodium nanoparticlesInvestigation of shape effects (cubic, spherical, truncated-octahedron) on thermal stability researchgate.net

The synergy between computational modeling and experimental work is accelerating the pace of discovery in rhodium chemistry, enabling the predictive design of new catalysts and materials with desired functionalities.

Interdisciplinary Applications and Cross-cutting Research Avenues

The unique properties of this compound and its derivatives are fostering research at the intersection of chemistry, materials science, biology, and engineering. These interdisciplinary applications are opening up new frontiers beyond traditional catalysis.

One significant area is in bio-inspired and chemo-enzymatic systems. As mentioned previously, rhodium complexes are being integrated into MOFs to act as artificial coenzymes for NAD(P)H regeneration. nih.govacs.org These hybrid systems, which combine the catalytic prowess of organometallic complexes with the specificity of enzymes, are being developed for cascade reactions that mimic biological processes. nih.govacs.org This research avenue bridges homogeneous catalysis with biocatalysis, opening possibilities for novel synthetic routes to complex molecules.

In the field of sustainable energy, rhodium complexes are being investigated as catalysts for light-driven hydrogen evolution in water, a key process for producing clean hydrogen fuel. mdpi.com This research combines organometallic chemistry with photochemistry and materials science to develop efficient systems for converting solar energy into chemical energy.

Furthermore, the development of rhodium-based single-atom catalysts represents a cross-cutting research area that merges catalysis with surface science and nanotechnology. Supported single rhodium atoms have been shown to be active sites for reactions like ammonia-borane hydrolysis for chemical hydrogen storage. cas.cn Understanding the interaction between the single metal atom and the support at a quantum level is crucial for designing these highly efficient catalysts. cas.cn

The development of advanced materials with this compound also has implications for sensor technology. The sensitivity of rhodium's electronic structure to its chemical environment could potentially be harnessed for the development of chemical sensors.

Conclusion

Summary of Key Contributions to the Field

Research on rhodium hydroxide (B78521) has provided versatile and efficient methods for synthesizing catalysts and advanced materials. The development of precipitation and hydrothermal synthesis routes has enabled the creation of not only simple Rh(OH)₃ but also complex mixed-metal hydroxides with precisely controlled structures. google.comresearchgate.net These materials serve as critical precursors to rhodium oxides and nanoparticles with applications in electronics and photocatalysis. acs.org Furthermore, the study of rhodium hydroxide complexes has led to the design of highly selective catalysts for important organic transformations. rsc.org

Outstanding Challenges and Open Questions in this compound Research

Despite progress, challenges remain. A key difficulty is controlling the precise structure and crystallinity of simple Rh(OH)₃, which is often amorphous. The exact mechanisms of its catalytic activity are not always fully understood, particularly the role of the hydroxide ligand in different reaction pathways. For complex hydroxides, exploring the full range of possible structures and compositions remains an open field. Understanding the long-term stability and environmental fate of this compound-derived nanoparticles is another critical area requiring further investigation.

Significance of Future Research in Advancing this compound Chemistry

Future research into this compound is crucial for advancing several key areas of chemistry. Developing more sophisticated synthesis techniques will allow for greater control over the structure and properties of rhodium-based nanomaterials, potentially leading to more efficient catalysts and novel electronic materials. In-depth mechanistic studies of catalytic reactions involving this compound will enable the rational design of next-generation catalysts with enhanced activity and selectivity. Continued exploration of its role in environmental systems will provide a better understanding of the lifecycle of rhodium, an element of increasing technological importance.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for rhodium hydroxide, and how do experimental variables influence product purity and morphology?

  • Methodological Answer : this compound is typically synthesized via alkaline precipitation of rhodium(III) salts (e.g., RhCl₃) using NaOH or NH₄OH. Key variables include:

  • pH control : Higher pH (>10) favors Rh(OH)₃ formation but risks colloidal aggregation .
  • Temperature : Hydrothermal synthesis (120–200°C) produces crystalline phases, while room-temperature methods yield amorphous structures .
  • Precursor selection : Chloride vs. nitrate precursors affect nucleation rates and impurity profiles (e.g., residual Cl⁻) .
    • Data Consideration : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify trace metal impurities and X-ray diffraction (XRD) to assess crystallinity .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hydrated vs. anhydrous phase transitions.
  • pH-dependent solubility tests : Measure dissolution rates in acidic (pH <3) and alkaline (pH >12) media using UV-Vis spectroscopy to track Rh³⁺ release .
  • Long-term air exposure trials : Monitor oxidation states via X-ray photoelectron spectroscopy (XPS); Rh(OH)₃ may slowly oxidize to RhO₂ in humid air .

Q. What analytical techniques are critical for verifying this compound composition and ruling out common contaminants?

  • Methodological Answer : Combine:

  • Elemental analysis : ICP-mass spectrometry (ICP-MS) for Rh quantification and trace metal detection (e.g., Fe, Al) .
  • Spectroscopy : Fourier-transform infrared (FTIR) to identify O–H and Rh–O bonding modes (peaks at ~3300 cm⁻¹ and 500–600 cm⁻¹, respectively) .
  • Surface area analysis : BET nitrogen adsorption to assess porosity, which impacts catalytic activity .

Advanced Research Questions

Q. How do coordination environments of this compound influence its catalytic mechanisms in redox reactions?

  • Methodological Answer : Investigate using:

  • X-ray absorption spectroscopy (XAS) : Resolve Rh–O bond lengths and coordination numbers (e.g., octahedral vs. distorted geometries) .
  • Electrochemical impedance spectroscopy (EIS) : Correlate surface hydroxyl group density with charge-transfer efficiency in oxygen evolution reactions (OER) .
  • Computational modeling : Density functional theory (DFT) to simulate intermediate adsorption energies on Rh(OH)₃ surfaces .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound-mediated reactions?

  • Methodological Answer : Address discrepancies by:

  • Standardizing reaction conditions : Fix pH, ionic strength, and Rh loading to isolate variable effects (e.g., temperature, substrate concentration) .
  • In-situ monitoring : Use stopped-flow spectroscopy or quartz crystal microbalance (QCM) to track real-time reaction progress .
  • Error source analysis : Compare batch-to-batch Rh(OH)₃ purity (via ICP-MS) and surface hydration states (via TGA) .

Q. How can advanced microscopy techniques elucidate this compound’s structure-property relationships at the nanoscale?

  • Methodological Answer :

  • Transmission electron microscopy (TEM) : Resolve particle size distributions and lattice fringes (e.g., d-spacing matching Rh(OH)₃ vs. RhO₂) .
  • Atomic force microscopy (AFM) : Map surface roughness and agglomeration tendencies under controlled humidity .
  • Electron energy loss spectroscopy (EELS) : Identify localized oxidation states and defect sites .

Data Contradiction Analysis

  • Example Issue : Conflicting reports on Rh(OH)₃’s catalytic activity in CO oxidation.
    • Resolution Framework :

Compare precursor synthesis routes (e.g., chloride-derived vs. nitrate-derived Rh(OH)₃ may retain ligands that poison active sites) .

Normalize activity metrics by surface area (BET) rather than mass .

Replicate experiments under inert atmospheres to exclude ambient O₂/H₂O interference .

Recommended Experimental Design Checklist

Stage Key Considerations Relevant Evidence
SynthesispH control, precursor purity, temperature gradients
CharacterizationMulti-technique validation (XRD, XPS, FTIR)
Stability TestingLong-term exposure trials under operational conditions
Catalytic TestingNormalize metrics by surface area, track intermediates

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodium hydroxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.